molecular formula C8H11N3O B3335529 (R)-1-(Pyrazin-2-yl)pyrrolidin-3-ol CAS No. 1264036-70-5

(R)-1-(Pyrazin-2-yl)pyrrolidin-3-ol

Cat. No.: B3335529
CAS No.: 1264036-70-5
M. Wt: 165.19 g/mol
InChI Key: ZUFKVTACICNZEH-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-1-(Pyrazin-2-yl)pyrrolidin-3-ol is a chiral pyrrolidine derivative featuring a pyrazine substituent at the nitrogen atom of the pyrrolidine ring. Its stereochemistry at the C3 hydroxyl group (R-configuration) and the pyrazine moiety contributes to its biological and chemical properties.

Properties

IUPAC Name

(3R)-1-pyrazin-2-ylpyrrolidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O/c12-7-1-4-11(6-7)8-5-9-2-3-10-8/h2-3,5,7,12H,1,4,6H2/t7-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUFKVTACICNZEH-SSDOTTSWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1O)C2=NC=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@@H]1O)C2=NC=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901279001
Record name 3-Pyrrolidinol, 1-(2-pyrazinyl)-, (3R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901279001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1264036-70-5
Record name 3-Pyrrolidinol, 1-(2-pyrazinyl)-, (3R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1264036-70-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Pyrrolidinol, 1-(2-pyrazinyl)-, (3R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901279001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(Pyrazin-2-yl)pyrrolidin-3-ol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available pyrazine and pyrrolidine derivatives.

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be constructed via cyclization reactions involving appropriate precursors.

    Substitution Reaction: The pyrazine moiety is introduced through a substitution reaction, often using a nucleophilic aromatic substitution mechanism.

    Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the ®-enantiomer. This can be achieved using chiral chromatography or enzymatic resolution.

Industrial Production Methods

In an industrial setting, the production of ®-1-(Pyrazin-2-yl)pyrrolidin-3-ol may involve:

    Large-Scale Synthesis: Utilizing batch or continuous flow reactors to scale up the synthetic route.

    Optimization of Reaction Conditions: Fine-tuning parameters such as temperature, pressure, and solvent choice to maximize yield and purity.

    Purification: Employing techniques like crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

®-1-(Pyrazin-2-yl)pyrrolidin-3-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The pyrazine ring can be reduced under specific conditions to form dihydropyrazine derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyrazine ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols, often in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields a ketone, while reduction of the pyrazine ring can produce dihydropyrazine derivatives.

Scientific Research Applications

Anticancer Activity

Research has shown that pyrazine derivatives, including (R)-1-(Pyrazin-2-yl)pyrrolidin-3-ol, exhibit significant anticancer properties. A study highlighted the design and synthesis of pyrazine compounds that demonstrated cytotoxic effects against various human cancer cell lines. The compound was evaluated for its ability to inhibit cell viability, with notable results observed in MTT assays at specific concentrations (0.001 µM to 0.1 µM) over different time points .

Neuroprotective Effects

The compound's structure suggests potential neuroprotective effects, which are critical in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Compounds with similar pyrazine structures have been studied for their ability to modulate neuroinflammatory pathways, thereby protecting neuronal cells from damage .

SHP2 Inhibition

This compound has been identified as a part of a pharmacophore model targeting SHP2, a protein implicated in various cancers and metabolic disorders. The inhibition of SHP2 can lead to decreased cancer cell proliferation and improved therapeutic outcomes in cancer treatment .

Treatment of Chagas Disease

Recent studies have explored the use of pyrazine derivatives in treating Trypanosoma cruzi infections, which cause Chagas disease. The compound's efficacy was evaluated through virtual screening methods that identified promising candidates for further development against this parasitic infection .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. Modifications to the pyrazine ring and the pyrrolidine moiety can enhance potency and selectivity against target enzymes or receptors.

Modification TypeEffect on ActivityReference
Substitution on Pyrazine RingIncreased cytotoxicity against cancer cells
Alteration of Pyrrolidine ConfigurationEnhanced neuroprotective properties
Linker VariationsImproved efficacy against Trypanosoma cruzi

In Vitro Studies

In vitro studies have demonstrated the effectiveness of this compound in reducing cell viability in specific cancer types, with IC50 values indicating significant potency at low concentrations .

In Vivo Efficacy

Further research is needed to translate these findings into in vivo models to assess the compound's therapeutic potential comprehensively. Preliminary results from related compounds indicate a promising avenue for developing treatments for both cancer and infectious diseases like Chagas disease .

Mechanism of Action

The mechanism by which ®-1-(Pyrazin-2-yl)pyrrolidin-3-ol exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s binding to these targets can modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Compound 1a/1b : 5-[2-(1-(2-Phenylethyl)pyrrolidin-3-yl)oxyphenyl]-3-(4-pyridyl)-1,2,4-oxadiazole

  • Structural Differences :
    • Core : Retains pyrrolidine but replaces pyrazine with a 2-phenylethyl group.
    • Stereochemistry : 1a (3S-pyrrolidine) vs. 1b (3R-pyrrolidine).
  • Activity: These oxadiazole derivatives exhibit antiviral properties, with stereochemistry influencing potency.

(R)-2-(2,5-Difluorophenyl)pyrrolidine

  • Structural Differences :
    • Substituents : Difluorophenyl group instead of pyrazine.
    • Application : Intermediate in synthesizing TRK inhibitors (e.g., (S)-N-(5-((R)-2-(2,5-difluorophenyl)pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidin-3-yl)-3-hydroxypyrrolidine-1-carboxamide). The fluorophenyl group enhances binding to tyrosine kinases, while pyrazine analogs may favor different target interactions .

Pyrazine-Containing Analogs

SHP2 Inhibitors: (S)-1-(5-((Pyridin-3-yl)thio)pyrazin-2-yl)-spiro[piperidine-4,5'-pyrrolo[1,2-b]pyrazol]-4'-amine

  • Structural Differences :
    • Core : Spirocyclic system with pyrazine and pyridylthio groups.
    • Functionality : The thioether linkage and spiro architecture enhance conformational rigidity compared to the flexible pyrrolidine-pyrazine scaffold.
  • Activity : Potent SHP2 inhibition for cancer therapy, suggesting pyrazine’s role in π-π stacking or hydrogen bonding with target proteins .

GSK-3 Inhibitors: 1-(7-(Hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)quinolin-4-yl)-3-(pyrazin-2-yl)urea

  • Structural Differences: Core: Urea-linked quinoline and pyrazine. Substituents: Hexahydropyrrolopyrrole enhances solubility and hydrogen-bonding capacity.
  • Activity : Pyrazine’s electron-deficient ring may facilitate interactions with GSK-3’s ATP-binding pocket, a mechanism distinct from pyrrolidine-based analogs .

Fluorinated and Heterocyclic Derivatives

3-(2-Fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)prop-2-yn-1-ol

  • Structural Differences :
    • Core : Fluoropyridine with propargyl alcohol vs. pyrazine-pyrrolidine.
    • Functionality : Fluorine increases metabolic stability; the propargyl group enables click chemistry applications.
  • Relevance : Highlights the trade-off between pyrazine’s aromaticity and fluorine’s electronic effects in drug design .

Biological Activity

(R)-1-(Pyrazin-2-yl)pyrrolidin-3-ol is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Pharmacological Profile

The biological activity of this compound can be understood through its interaction with various biological targets. The compound has shown promise in several areas, including:

  • Anticancer Activity : Compounds with similar pyrazinyl and pyrrolidinyl structures have demonstrated significant antiproliferative effects against various cancer cell lines. For instance, derivatives exhibiting IC50 values in the low micromolar range have been reported against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells .
  • Antimicrobial Properties : Pyrazolone derivatives, which share structural similarities with this compound, have been extensively studied for their antimicrobial activities. These compounds have shown effectiveness against a range of pathogens, including Staphylococcus aureus and Escherichia coli, suggesting that modifications to the pyrazole ring can enhance antimicrobial potency .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

  • Substituent Effects : The presence of electron-donating groups on the aromatic ring significantly enhances the inhibitory activity against various targets. For example, compounds with methoxy or halogen substituents often exhibit improved bioactivity compared to their unsubstituted counterparts .
  • Ring Modifications : Alterations to the pyrrolidine or pyrazine rings can lead to variations in potency and selectivity. Studies suggest that specific substitutions can modulate the binding affinity to target proteins, impacting overall efficacy .

Case Studies

Several studies have highlighted the biological activities associated with compounds related to this compound:

Case Study 1: Anticancer Activity

A recent study synthesized a series of pyrazine derivatives and evaluated their effects on cancer cell lines. One derivative exhibited an IC50 value of 0.98 µM against A549 cells, indicating strong antiproliferative activity. Mechanistic studies revealed that this compound induced late apoptosis in cancer cells and inhibited c-Met signaling pathways .

Case Study 2: Antimicrobial Efficacy

Research into pyrazolone derivatives demonstrated significant antimicrobial activity against Klebsiella pneumoniae and Bacillus cereus. The most potent derivative showed MIC values as low as 0.39 mg/mL, suggesting that structural modifications can lead to enhanced antimicrobial properties .

Data Tables

CompoundTargetActivity TypeIC50/MIC Value
Pyrazine Derivative AA549 Cancer CellsAntiproliferative0.98 µM
Pyrazolone Derivative BStaphylococcus aureusAntimicrobial0.39 mg/mL
Pyrazolone Derivative CKlebsiella pneumoniaeAntimicrobial0.78 mg/mL

Q & A

Q. What are the key considerations for synthesizing (R)-1-(pyrazin-2-yl)pyrrolidin-3-ol with high enantiomeric purity?

  • Methodological Answer : Synthesis typically involves coupling a pyrrolidin-3-ol derivative with a pyrazine moiety. To achieve the (R)-configuration, chiral resolution or asymmetric catalysis is critical. For example, using chiral auxiliaries (e.g., Evans oxazolidinones) during pyrrolidine ring formation or enantioselective hydrogenation of a prochiral intermediate can enhance stereochemical control. Purification via recrystallization or chiral chromatography (e.g., using amylose-based columns) ensures enantiopurity .

Q. How can the structure of this compound be confirmed using crystallographic methods?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals grown via vapor diffusion or slow evaporation in polar solvents (e.g., ethanol/water) are analyzed using SHELX software (SHELXL for refinement). Key parameters include bond angles between the pyrazine and pyrrolidine rings and hydrogen-bonding interactions involving the hydroxyl group .

Q. What are the primary challenges in characterizing the physicochemical properties of this compound?

  • Methodological Answer : The hydroxyl group and pyrazine ring contribute to hygroscopicity, complicating solubility studies. Dynamic vapor sorption (DVS) analysis quantifies moisture uptake. Polar aprotic solvents (e.g., DMSO) are preferred for NMR (¹H/¹³C, HSQC, HMBC) to resolve overlapping signals from the pyrazine and pyrrolidine protons .

Advanced Research Questions

Q. How does the stereochemistry of the pyrrolidine ring influence biological activity in (R)- vs. (S)-enantiomers?

  • Methodological Answer : Enantiomer-specific activity can be probed via receptor binding assays (e.g., SPR or radioligand displacement). For instance, molecular docking studies using cryo-EM or homology models of target proteins (e.g., kinases) reveal steric clashes or hydrogen-bonding mismatches in the (S)-form. Pharmacokinetic differences (e.g., metabolic stability in liver microsomes) are evaluated using chiral HPLC-MS .

Q. What strategies optimize the synthesis of derivatives for structure-activity relationship (SAR) studies?

  • Methodological Answer : Parallel synthesis using a core scaffold (e.g., modifying pyrazine substituents or pyrrolidine hydroxyl groups) is efficient. Microwave-assisted Suzuki-Miyaura coupling introduces aryl/heteroaryl groups to the pyrazine ring. For regioselective functionalization, directing groups (e.g., boronic esters) on pyrazine enable selective cross-coupling .

Q. How can conflicting solubility data from different studies be resolved?

  • Methodological Answer : Discrepancies often arise from polymorphic forms or hydration states. Differential scanning calorimetry (DSC) identifies polymorphs, while slurry experiments in solvent mixtures (e.g., acetonitrile/water) stabilize the thermodynamically favored form. Solubility parameters (Hansen solubility sphere) guide solvent selection for reproducible assays .

Q. What in silico tools predict the metabolic stability of this compound?

  • Methodological Answer : ADMET prediction software (e.g., Schrödinger’s QikProp) models CYP450 metabolism sites. Molecular dynamics simulations assess hydroxyl group oxidation susceptibility. Experimental validation via LC-MS/MS identifies metabolites in hepatocyte incubations, comparing computational predictions with empirical data .

Experimental Design & Data Analysis

Q. How to design a stability study under accelerated conditions for this compound?

  • Methodological Answer : Use ICH Q1A guidelines: expose the compound to 40°C/75% RH for 6 months (accelerated) and 25°C/60% RH (long-term). Monitor degradation via UPLC-PDA for oxidation (pyrazine ring) or hydrolysis (pyrrolidine hydroxyl). Forced degradation (e.g., 0.1 M HCl/NaOH, H₂O₂) identifies vulnerable sites .

Q. What analytical techniques differentiate between diastereomers in synthetic intermediates?

  • Methodological Answer : Chiral stationary phases (CSPs) in HPLC (e.g., Chiralpak IG-U) resolve diastereomers. Nuclear Overhauser effect (NOE) in 2D-NMR (ROESY) confirms spatial proximity of protons in the (R)-configuration. Vibrational circular dichroism (VCD) provides additional stereochemical validation .

Q. How to address low yields in the final coupling step of the synthesis?

  • Methodological Answer :
    Screen Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) and ligands (XPhos, SPhos) for Buchwald-Hartwig amination. Solvent effects (e.g., toluene vs. dioxane) and microwave irradiation (120°C, 30 min) improve reaction efficiency. Quench aliquots with TLC/MS to identify side products (e.g., dehalogenation) .

Safety & Handling

Q. What safety precautions are critical when handling this compound?

  • Methodological Answer :
    Use PPE (nitrile gloves, safety goggles) due to potential skin/eye irritation (Category 2 hazards). Work in a fume hood to avoid inhalation of fine powders. Store under nitrogen at 2–8°C to prevent oxidation. Spill cleanup requires inert adsorbents (vermiculite) and neutralization with 5% acetic acid .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-1-(Pyrazin-2-yl)pyrrolidin-3-ol
Reactant of Route 2
Reactant of Route 2
(R)-1-(Pyrazin-2-yl)pyrrolidin-3-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.